molecular formula C17H12CaN4O6S B12884488 Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate CAS No. 67355-35-5

Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate

Cat. No.: B12884488
CAS No.: 67355-35-5
M. Wt: 440.4 g/mol
InChI Key: OJGJBDRWZSAKHF-UHFFFAOYSA-L
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as calcium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate . The name reflects three key structural components:

  • A calcium ion serving as the central metal cation.
  • A benzoate group (C₆H₅COO⁻) substituted at the ortho position (carbon-2) with an azo (-N=N-)-linked pyrazole derivative.
  • A 4-sulphonatophenyl group attached to the pyrazole ring, contributing anionic charge and hydrophilicity.

The pyrazole moiety is further specified as 4,5-dihydro-3-methyl-5-oxo , indicating a partially saturated ring with a ketone group at position 5 and a methyl substituent at position 3.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₂CaN₄O₆S derives from:

  • 17 carbon atoms : 7 from the benzoate, 7 from the 4-sulphonatophenyl group, 2 from the pyrazole, and 1 from the methyl group.
  • 12 hydrogen atoms : Distributed across the aromatic and aliphatic regions.
  • 1 calcium atom : Balancing charges from the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups.
  • 4 nitrogen atoms : Two in the azo group and two in the pyrazole ring.
  • 6 oxygen atoms : From carboxylate, sulfonate, and ketone functionalities.
  • 1 sulfur atom : In the sulfonate group.

Using atomic masses (C: 12.01, H: 1.008, Ca: 40.08, N: 14.01, O: 16.00, S: 32.07), the molecular weight calculates as:
$$
(17 \times 12.01) + (12 \times 1.008) + 40.08 + (4 \times 14.01) + (6 \times 16.00) + 32.07 = 440.46 \, \text{g/mol}
$$
This aligns with the reported value of 440.4 g/mol , considering rounding conventions.

Structural Elucidation via X-ray Crystallography or Computational Modeling

While crystallographic data for this specific compound remains unpublished, its structure can be inferred from analogous azo-calcium complexes. Key features include:

  • Coordination geometry : The calcium ion likely adopts an octahedral configuration, bonding to:
    • Two oxygen atoms from the benzoate carboxylate group.
    • Two oxygen atoms from the sulfonate group.
    • Two water molecules or counterions (not specified in the formula).
  • Azo linkage : The -N=N- bridge adopts a trans configuration, minimizing steric hindrance between the benzoate and pyrazole groups.
  • Planarity : Conjugation across the azo group and aromatic rings creates a near-planar structure, enhancing UV-Vis absorption.

Spectroscopic Characterization

UV-Vis Spectroscopy

The azo chromophore (-N=N-) exhibits strong π→π* transitions in the 400–500 nm range, typical for conjugated diazenyl systems. Solvatochromic shifts may occur in polar solvents due to interactions with the sulfonate group.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • S=O stretch : 1180–1120 cm⁻¹ (sulfonate group).
  • C=O stretch : 1680–1650 cm⁻¹ (carboxylate and pyrazole ketone).
  • N=N stretch : 1440–1380 cm⁻¹ (azo linkage).
Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR signals (in D₂O):

  • δ 7.8–8.2 ppm : Aromatic protons on the benzoate and 4-sulphonatophenyl groups.
  • δ 3.1 ppm : Methyl protons on the pyrazole ring.
  • δ 6.3 ppm : Pyrazole C-H protons.
Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode would likely show a peak at m/z 440.4 corresponding to the [M]⁻ ion, with fragmentation patterns revealing losses of SO₃⁻ (80 Da) and CO₂ (44 Da).

Properties

CAS No.

67355-35-5

Molecular Formula

C17H12CaN4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

calcium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C17H14N4O6S.Ca/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

OJGJBDRWZSAKHF-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-sulphonatophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

    Complexation: The resulting azo compound is then reacted with calcium ions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale diazotization in controlled environments.
  • Efficient coupling reactions using automated systems.
  • Purification steps to remove any impurities and ensure the stability of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Various nucleophiles such as amines or alcohols.

Major Products:

    Oxidation Products: Various oxidized forms of the azo compound.

    Reduction Products: Corresponding amines.

    Substitution Products: Compounds with different functional groups replacing the sulphonate group.

Scientific Research Applications

Biological Applications

1. Therapeutic Potential

Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate has shown significant biological activity, particularly in therapeutic contexts:

  • Antioxidant Properties : The compound exhibits antioxidant effects that can mitigate oxidative stress in various biological systems. Studies indicate that it may help in reducing cellular damage caused by free radicals.
  • Anti-inflammatory Effects : Research suggests that this compound may have anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

2. Case Studies

Several studies have investigated the effects of this compound on health outcomes:

StudyFocusFindings
Kohn et al. (2018)Dietary Impact on HealthDemonstrated the potential of calcium compounds in mitigating the effects of high-sugar diets on metabolic syndrome .
Minatel et al. (2017)Obesity and InflammationFound that compounds with similar structures can significantly reduce markers of inflammation and improve metabolic parameters in animal models .

Industrial Applications

1. Dye and Pigment Production

The azo structure of this compound makes it suitable for use as a dye or pigment in various industrial applications:

  • Textiles : It can be utilized to produce vibrant colors in textile manufacturing.
  • Plastics and Coatings : The compound's solubility and stability allow it to be incorporated into plastics and coatings for enhanced color retention.

2. Environmental Applications

The compound may also play a role in environmental remediation due to its ability to interact with various pollutants:

  • Heavy Metal Removal : Research indicates potential applications in removing heavy metals from wastewater, leveraging its chemical properties to bind and precipitate contaminants.

Mechanism of Action

The mechanism of action of Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins and enzymes, altering their activity.

    Pathways Involved: It can affect signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Research Findings and Gaps

  • Key Studies :
    • The calcium compound’s sulphonatophenyl group may improve adhesion to cellulose fibers in textiles, outperforming sodium analogs in dye retention .
    • Pyrazole-coumarin hybrids demonstrate superior thermal stability, suggesting the calcium compound could be modified for high-temperature applications .
  • Gaps: Limited data on the calcium compound’s pharmacokinetics or ecotoxicology. Further research is needed to validate its bioactivity and environmental safety .

Biological Activity

Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Calcium 2 4 5 dihydro 3 methyl 5 oxo 1 4 sulphonatophenyl 1H pyrazol 4 yl azo benzoate\text{Calcium 2 4 5 dihydro 3 methyl 5 oxo 1 4 sulphonatophenyl 1H pyrazol 4 yl azo benzoate}

This structure includes a pyrazole ring, which is significant for its biological interactions. The presence of the sulfonate group enhances its solubility and potential bioactivity.

Research indicates that calcium compounds, including this compound, may influence several physiological processes:

  • Calcium Homeostasis : This compound can modulate store-operated calcium entry (SOCE), a critical mechanism in calcium signaling pathways. Dysregulation of SOCE is linked to various diseases, making this compound a potential therapeutic agent .
  • Antioxidant Activity : Compounds containing pyrazole rings have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines. For instance, related pyrazole compounds have shown IC50 values as low as 5 μM against HL-60 human promyelocytic leukemia cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Activity Assessed IC50 Value Notes
Study 1Cytotoxicity in HL-60 cells≤ 5 μMSignificant activity against leukemia cells .
Study 2Modulation of SOCENot specifiedEnhances calcium influx through CRAC channels .
Study 3Antioxidant activityVariesExhibits protective effects against oxidative damage.

Case Study 1: Modulation of Calcium Signaling

In a study exploring the effects of various pyrazole derivatives on SOCE, it was found that specific compounds could enhance calcium entry significantly without cytotoxic effects at lower concentrations. This highlights the potential for using such compounds in therapeutic settings where calcium signaling is disrupted .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of pyrazole derivatives revealed that several compounds demonstrated potent cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction and disruption of cellular metabolism in malignant cells .

Q & A

Basic Research Questions

Q. What functional groups in Calcium 2-((...))benzoate are critical for its solubility and stability in aqueous solutions?

  • Methodological Answer : The sulfonate (-SO₃⁻) groups confer high water solubility via ionic hydration, while the azo (-N=N-) and pyrazole (5-membered aromatic ring with two adjacent nitrogen atoms) groups contribute to stability through resonance and π-π stacking. To confirm solubility trends, conduct comparative studies with analogs lacking sulfonate groups using UV-Vis spectroscopy in buffered solutions (pH 3–9). Monitor stability via HPLC under accelerated thermal conditions (40–60°C) .

Q. How can researchers optimize the synthesis of this compound to achieve higher yields?

  • Methodological Answer : Optimize diazotization and coupling reactions by:

  • Controlling pH (1–2 for diazotization; 8–9 for coupling) to stabilize intermediates.
  • Using low temperatures (0–5°C) to minimize side reactions during diazo formation.
  • Purifying the calcium salt via ion-exchange chromatography to remove sodium/potassium contaminants that reduce crystallinity. Yield improvements (>15%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of pyrazole to benzoate precursors) .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity?

  • Methodological Answer : Use a multi-technique approach:

  • FTIR to confirm sulfonate (1050–1200 cm⁻¹) and azo (1450–1600 cm⁻¹) groups.
  • Elemental Analysis (CHNS/O) to verify calcium content (<2% deviation from theoretical).
  • ICP-MS to detect trace metal impurities (e.g., Na⁺, K⁺) from synthesis .

Advanced Research Questions

Q. How does the position of sulfonate groups (para vs. meta) affect photostability in pigment applications?

  • Methodological Answer : Synthesize analogs with sulfonate groups at meta (e.g., Pigment Yellow 183 derivatives) and para positions. Compare photostability via:

  • Accelerated Weathering Tests (Xenon-arc lamp, 500 h exposure).
  • UV-Vis Spectroscopy to track λmax shifts (>10 nm indicates degradation).
  • DFT Calculations to model HOMO-LUMO gaps and predict electron-transfer pathways .

Q. What advanced techniques resolve structural ambiguities in the azo-pyrazole moiety?

  • Methodological Answer : Deploy:

  • 2D NMR (HSQC/HMBC) to assign coupling between pyrazole protons and azo nitrogen.
  • High-Resolution Mass Spectrometry (HRMS) with ESI⁻ mode to confirm molecular ion [M–Ca]²⁻.
  • X-ray Crystallography (if single crystals form) to resolve bond angles and confirm cis/trans azo configuration .

Q. How can researchers resolve contradictions in solubility data under varying ionic strengths?

  • Methodological Answer : Design a systematic study:

  • Prepare solutions with controlled ionic strength (0.1–1.0 M NaCl).
  • Use Dynamic Light Scattering (DLS) to monitor aggregation.
  • Compare with computational solubility parameters (Hansen Solubility Parameters) to model solute-solvent interactions .

Q. What methodologies assess batch-to-batch variability in coordination chemistry (e.g., Ca²⁺ binding)?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) to analyze Ca²⁺ coordination geometry (edge energy ~4040 eV).
  • Cyclic Voltammetry to study redox behavior of the azo group (Epa/Epc shifts >50 mV indicate structural inconsistencies).
  • Thermogravimetric Analysis (TGA) to quantify hydration water (5–10% weight loss at 100–150°C) .

Q. How to design experiments analyzing stability under physiological conditions (e.g., drug delivery studies)?

  • Methodological Answer :

  • Incubate the compound in simulated body fluid (SBF, pH 7.4) at 37°C.
  • Monitor degradation via LC-MS/MS over 72 h.
  • Use Fluorescence Quenching Assays to track interactions with serum albumin (Ka >10⁴ M⁻¹ suggests stability) .

Data Contradiction Analysis

Q. How to address discrepancies in reported thermal stability thresholds (e.g., TGA vs. DSC data)?

  • Methodological Answer : Replicate experiments using:

  • Simultaneous TGA-DSC to correlate mass loss with endothermic/exothermic events.
  • Variable Heating Rates (5–20°C/min) to identify kinetic vs. thermodynamic decomposition pathways.
  • In Situ XRD to detect crystalline phase changes during heating .

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